3-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
Triazolopyrimidines are a class of compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties . Chromenones (also known as coumarins) are also known for their wide range of biological activities, including anti-inflammatory, antioxidant, anticoagulant, and antimicrobial effects .
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides . The synthesis of chromenones typically involves the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid .Molecular Structure Analysis
Triazolopyrimidines have a core structure that includes a triazole ring fused with a pyrimidine ring . Chromenones have a core structure that includes a benzene ring fused with a pyrone ring .Chemical Reactions Analysis
The chemical reactions of triazolopyrimidines and chromenones would depend on the specific substituents present on the rings. Generally, these compounds can undergo reactions typical of heterocyclic compounds, such as electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structures. Generally, heterocyclic compounds like these have high thermal stability and are resistant to oxidation and reduction .Scientific Research Applications
Drug Discovery
The 1,2,3-triazole scaffold plays a crucial role in drug development due to its remarkable properties. This compound has been investigated for its potential as a therapeutic agent in several areas:
- Anticonvulsant Activity : Some derivatives of 1,2,3-triazoles exhibit anticonvulsant properties, making them promising candidates for treating epilepsy and related disorders .
- Antibiotics : Medicinal compounds containing a 1,2,3-triazole core have made their way into the market. Notable examples include:
Organic Synthesis
The 1,2,3-triazole motif serves as a versatile building block in organic synthesis. Researchers have explored its use in constructing complex molecules and functional materials. Key applications include:
- Click Chemistry : The 1,2,3-triazole scaffold is a favorite in click chemistry reactions due to its ease of synthesis and compatibility with diverse substrates. This approach allows rapid assembly of complex molecules .
- Polymer Chemistry : Incorporating 1,2,3-triazoles into polymer structures enhances their properties, such as solubility, stability, and mechanical strength .
Supramolecular Chemistry and Bioconjugation
- Supramolecular Assemblies : Researchers have exploited the hydrogen bonding ability and aromatic character of 1,2,3-triazoles to create supramolecular assemblies with tailored properties .
- Bioconjugation : The compound’s biocompatibility makes it suitable for bioconjugation strategies, enabling the attachment of biomolecules to surfaces or other molecules .
Chemical Biology and Fluorescent Imaging
- Chemical Probes : 1,2,3-triazoles serve as chemical probes for studying biological processes. They can selectively target specific biomolecules or cellular structures .
- Fluorescent Imaging : Derivatives of this scaffold have been used as fluorescent probes for imaging cellular components and tracking biological events .
Materials Science
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function or activity.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (in the case of anticancer activity), inflammatory response (in the case of anti-inflammatory activity), microbial growth (in the case of antimicrobial activity), and others .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, metabolism, and excretion, which are crucial for understanding its pharmacokinetics.
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that the compound may exert its effects by inhibiting the function or activity of its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-24-16-15(22-23-24)17(21-11-20-16)25-6-8-26(9-7-25)18(27)13-10-12-4-2-3-5-14(12)29-19(13)28/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKUDLWWHMUMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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